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Compound of Interest

Compound Name: 8-Bromo-1,7-naphthyridin-6-amine

Cat. No.: B1278728 Get Quote

For Researchers, Scientists, and Drug Development Professionals: A Guide to the NMR

Spectral Data of a Key Heterocyclic Building Block

In the landscape of medicinal chemistry and materials science, substituted naphthyridines are

a class of heterocyclic compounds that command significant attention due to their diverse

biological activities and applications as versatile scaffolds. Among these, 8-Bromo-1,7-
naphthyridin-6-amine stands out as a valuable building block for the synthesis of more

complex molecules. A thorough understanding of its spectral characteristics is paramount for

researchers engaged in its use. This guide provides a comparative analysis of the Nuclear

Magnetic Resonance (NMR) data for 8-Bromo-1,7-naphthyridin-6-amine, alongside related

structures to offer a clear perspective on the influence of its substituents.

Due to the limited availability of fully assigned experimental NMR data for 8-Bromo-1,7-
naphthyridin-6-amine in the public domain, this guide presents a predicted ¹H and ¹³C NMR

dataset. This prediction is based on the known spectral data of the parent 1,7-naphthyridine

scaffold and established substituent chemical shift (SCS) effects for bromine and amino groups

on pyridinoid rings. For a robust comparison, experimental data for unsubstituted 1,7-

naphthyridine and the related 2-amino-7-hydroxy-1,8-naphthyridine are also presented.

Comparative NMR Data Analysis
The following tables summarize the predicted ¹H and ¹³C NMR spectral data for 8-Bromo-1,7-
naphthyridin-6-amine and the experimental data for 1,7-naphthyridine and 2-amino-7-

hydroxy-1,8-naphthyridine.
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Table 1: ¹H NMR Spectral Data Comparison (400 MHz, DMSO-d₆)

Position
8-Bromo-1,7-
naphthyridin-6-
amine (Predicted)

1,7-Naphthyridine
(Experimental)

2-amino-7-hydroxy-
1,8-naphthyridine
(Experimental)[1]

H-2
δ 8.85 (dd, J = 4.5,

1.5 Hz)

δ 9.12 (dd, J = 4.3,

1.8 Hz)
-

H-3
δ 7.60 (dd, J = 8.5,

4.5 Hz)

δ 7.73 (dd, J = 8.3,

4.3 Hz)

H-3: δ 6.11 (d, J = 8

Hz)

H-4
δ 8.30 (dd, J = 8.5,

1.5 Hz)

δ 8.45 (dd, J = 8.3,

1.8 Hz)

H-4: δ 7.62 (d, J = 8

Hz)

H-5 δ 7.50 (s) δ 8.00 (d, J = 5.8 Hz)
H-5: δ 6.34 (d, J = 8

Hz)

H-6 - δ 8.78 (d, J = 5.8 Hz)
H-6: δ 7.62 (d, J = 8

Hz)

NH₂ δ 6.50 (br s) - NH₂: δ 6.85 (s)

Table 2: ¹³C NMR Spectral Data Comparison (100 MHz, DMSO-d₆)
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Position
8-Bromo-1,7-
naphthyridin-6-
amine (Predicted)

1,7-Naphthyridine
(Experimental)

2-amino-7-hydroxy-
1,8-naphthyridine
(Experimental)[1]

C-2 152.0 153.3 -

C-3 122.5 122.1 109.9

C-4 138.0 137.4 138.3

C-4a 148.5 149.1 119.8

C-5 115.0 121.6 107.9

C-6 155.0 150.2 137.8

C-8 105.0 151.8 -

C-8a 158.0 157.9 152.0

Experimental Protocols
A standardized protocol for acquiring high-quality NMR spectra for heterocyclic compounds

such as 8-Bromo-1,7-naphthyridin-6-amine is crucial for accurate structural elucidation and

comparison.

Sample Preparation:

Weigh approximately 5-10 mg of the sample for ¹H NMR and 20-30 mg for ¹³C NMR.

Dissolve the sample in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice

of solvent is critical, and DMSO-d₆ is often preferred for its ability to dissolve a wide range of

organic compounds and for its characteristic solvent peak that does not typically overlap with

signals of interest.

Transfer the solution to a clean, dry 5 mm NMR tube.

NMR Spectrometer Setup:

The data should be acquired on a 400 MHz or higher field NMR spectrometer.
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The probe should be tuned and matched for both ¹H and ¹³C nuclei.

The spectrometer is locked onto the deuterium signal of the solvent.

Shimming of the magnetic field is performed to optimize resolution and peak shape.

¹H NMR Acquisition Parameters:

Pulse Program: A standard single-pulse experiment is typically used.

Spectral Width: A spectral width of approximately 12-16 ppm, centered around 6-8 ppm, is

generally sufficient for aromatic compounds.

Acquisition Time: An acquisition time of 2-4 seconds is recommended.

Relaxation Delay: A relaxation delay of 1-5 seconds ensures full relaxation of the protons.

Number of Scans: For a sample of this concentration, 8-16 scans should provide a good

signal-to-noise ratio.

¹³C NMR Acquisition Parameters:

Pulse Program: A proton-decoupled pulse program is used to simplify the spectrum to single

lines for each carbon environment.

Spectral Width: A wider spectral width of approximately 200-220 ppm, centered around 100-

120 ppm, is necessary for ¹³C NMR.

Acquisition Time: An acquisition time of 1-2 seconds is standard.

Relaxation Delay: A relaxation delay of 2-5 seconds is used.

Number of Scans: Due to the lower natural abundance of ¹³C, a significantly higher number

of scans (e.g., 1024 to 4096) is required to achieve an adequate signal-to-noise ratio.

Data Processing:

Apply a Fourier transform to the acquired Free Induction Decay (FID).
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Phase correct the resulting spectrum.

Calibrate the chemical shift scale using the residual solvent peak as an internal reference

(for DMSO-d₆, δH ≈ 2.50 ppm and δC ≈ 39.52 ppm).

Integrate the signals in the ¹H spectrum to determine the relative number of protons.

Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the

respective nuclei in the molecule.

Visualization of Molecular Structure
To aid in the analysis of the NMR data, the chemical structure of 8-Bromo-1,7-naphthyridin-6-
amine with atom numbering is provided below.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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